Romifidine Hydrochloride

Catalog No.
S790122
CAS No.
65896-14-2
M.F
C9H10BrClFN3
M. Wt
294.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Romifidine Hydrochloride

CAS Number

65896-14-2

Product Name

Romifidine Hydrochloride

IUPAC Name

N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride

Molecular Formula

C9H10BrClFN3

Molecular Weight

294.55 g/mol

InChI

InChI=1S/C9H9BrFN3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H

InChI Key

SDXVSIWCVTYYQN-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-(2-Bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine Hydrochloride; STH 2130Cl; Sedivet;

Canonical SMILES

C1CN=C(N1)NC2=C(C=CC=C2Br)F.Cl

The exact mass of the compound Romifidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Romifidine Hydrochloride is a potent, selective α2-adrenoceptor agonist used in veterinary medicine, particularly in equine practice, to provide reliable sedation, muscle relaxation, and analgesia. As a member of the imidazole class of sedatives, its primary mechanism involves the activation of presynaptic α2-receptors in the central nervous system, which reduces the release of norepinephrine and subsequent sympathetic outflow. The compound is supplied as a hydrochloride salt, a formulation choice that confers high water solubility, essential for preparing stable, consistent intravenous solutions for clinical and research use.

Although other α2-agonists like xylazine and detomidine are available, they are not direct substitutes for Romifidine Hydrochloride due to significant differences in pharmacodynamic profiles. Direct comparisons in horses show that romifidine provides a longer duration of sedation with a lower incidence of ataxia (incoordination) compared to equipotent doses of xylazine and detomidine, a critical factor for standing procedures. Furthermore, the specific α2/α1 receptor selectivity of each agonist influences its side-effect profile, including cardiovascular responses. Substituting between these compounds without clinical recalibration can lead to unpredictable sedation depth, duration, and adverse effects, making the specific selection of Romifidine HCl a necessity for protocols where prolonged, stable sedation with minimal ataxia is required.

Reduced Ataxia at Equipotent Sedation Levels Compared to Xylazine and Detomidine

In a head-to-head crossover study in horses, romifidine produced significantly less ataxia than equipotent sedative doses of detomidine and xylazine. At doses judged to be equipotent for sedation (80 µg/kg romifidine, 20 µg/kg detomidine, and 1 mg/kg xylazine), both detomidine and xylazine produced a greater degree of ataxia and more pronounced head lowering than romifidine.

Evidence DimensionDegree of Ataxia
Target Compound DataLower degree of ataxia at sedative doses (e.g., 40-80 µg/kg)
Comparator Or BaselineXylazine (1 mg/kg) and Detomidine (20 µg/kg) produced a greater degree of ataxia.
Quantified DifferenceQualitatively assessed as significantly less ataxia and head ptosis compared to comparators at equipotent sedative doses.
ConditionsIntravenous administration in healthy adult horses in a crossover study design.

For standing surgical or diagnostic procedures, reduced ataxia minimizes the risk of stumbling and injury, allowing for safer and more stable sedation.

Extended Duration of Action for Prolonged Procedures

Romifidine demonstrates a longer duration of sedative action compared to xylazine at clinically equivalent doses. In a comparative study, the sedative effect of romifidine (0.1mg/kg) based on head ptosis lasted for 180 minutes, whereas the effect of xylazine (1.0mg/kg) lasted for only 60 minutes. Another study confirmed that at equipotent doses, both xylazine and detomidine had a shorter action than romifidine.

Evidence DimensionDuration of Sedation (Head Ptosis)
Target Compound Data180 minutes
Comparator Or BaselineXylazine: 60 minutes
Quantified Difference3-fold longer duration of sedation
ConditionsIntravenous administration to Thoroughbred mares (Romifidine at 0.1 mg/kg; Xylazine at 1.0 mg/kg).

Reduces the need for re-dosing during longer procedures, ensuring a more consistent plane of sedation and simplifying protocol management.

Formulation Advantage: High Aqueous Solubility of the Hydrochloride Salt

Romifidine is supplied as a hydrochloride salt, a formulation that significantly improves its solubility and stability for pharmaceutical use. Technical datasheets confirm its solubility in water (e.g., 10 mg/mL in PBS at pH 7.2, 2 mg/mL in H2O), facilitating the straightforward preparation of sterile, injectable solutions for accurate dosing. This contrasts with the free base form, which has lower aqueous solubility and is less suitable for direct use in parenteral formulations.

Evidence DimensionAqueous Solubility
Target Compound DataSoluble (e.g., 10 mg/mL in PBS pH 7.2)
Comparator Or BaselineRomifidine free base (lower aqueous solubility)
Quantified DifferenceHigh solubility enables stable, clear solutions for injection.
ConditionsStandard laboratory conditions (20°C).

Ensures dose accuracy, batch-to-batch reproducibility, and ease of handling, which are critical for both clinical safety and the validity of research studies.

Standing Sedation for Equine Dentistry and Minor Surgical Procedures

Due to its prolonged sedative effect and, most critically, the reduced incidence of ataxia compared to xylazine and detomidine, Romifidine HCl is the right choice for procedures requiring the horse to remain standing and stable for an extended period. This profile enhances safety for both the animal and veterinary staff.

Premedication Prior to General Anesthesia

As a preanesthetic, Romifidine HCl provides reliable and long-lasting sedation, facilitating smoother anesthetic induction. Its consistent dose-response, aided by the reliable solubility of the HCl salt form, allows for predictable onset and depth of sedation as part of a balanced anesthesia protocol.

Pharmacological Research Requiring a Long-Acting α2-Agonist

In research models where sustained α2-adrenoceptor activation is required, the extended duration of action of romifidine reduces the need for repeated interventions or complex infusion protocols that might be necessary with shorter-acting agents like xylazine. The high purity and solubility of the hydrochloride salt ensure reproducible results in dose-response studies.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

292.97307 Da

Monoisotopic Mass

292.97307 Da

Heavy Atom Count

15

UNII

98LQ6RS0TA

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

65896-14-2

Wikipedia

Romifidine hydrochloride

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Explore Compound Types